Product packaging for Beta-Amyloid (15-25)(Cat. No.:)

Beta-Amyloid (15-25)

Cat. No.: B1578769
M. Wt: 1252.4
Attention: For research use only. Not for human or veterinary use.
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Description

The Beta-Amyloid (15-25) peptide is a critical synthetic fragment derived from the full-length Amyloid-β (Aβ) protein, which is centrally implicated in the pathogenesis of Alzheimer's disease. This specific sequence is a fundamental research tool for investigating the molecular mechanisms driving Aβ aggregation, a process considered a hallmark of Alzheimer's pathology . The propensity of the residues within the 15-25 region to form α-helices is a key determinant of the peptide's aggregation kinetics; a reduction in this helical propensity is known to accelerate the formation of β-sheet-rich amyloid fibrils . In experimental settings, Beta-Amyloid (15-25) allows researchers to dissect the early conformational changes and hydrophobic interactions that lead to the self-assembly of Aβ into neurotoxic oligomers and fibrils . Its relatively short sequence makes it an ideal model for biophysical studies, including nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy, to screen for compounds that may inhibit aggregation . This peptide is supplied as a lyophilized powder and is for research applications only. It is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Weight

1252.4

sequence

QKLVFFAEDVG

Origin of Product

United States

Structural Biology and Conformational Dynamics of Beta Amyloid 15 25

Inherent Conformational Propensities and Transitions of Beta-Amyloid (15-25)

The Aβ(15-25) fragment, like the full-length Aβ peptide, does not possess a single, stable three-dimensional structure. Instead, it exists as an ensemble of conformations, transitioning between different secondary structures such as α-helices and β-sheets. This conformational flexibility is a key factor in its ability to self-assemble into pathogenic aggregates.

Alpha-Helical to Beta-Sheet Conversion Mechanisms

A critical event in the pathogenesis of Alzheimer's disease is the conformational transition of Aβ from a predominantly α-helical or random coil state to a β-sheet-rich structure. pnas.orgpnas.org This conversion is a prerequisite for the formation of amyloid fibrils. While the full-length Aβ monomer can favor an α-helical structure in membrane-like environments, it typically exists as a random coil in aqueous solutions. pnas.org The transition to a β-sheet conformation is thought to occur before or during the aggregation process. pnas.org

Molecular dynamics simulations have provided insights into the potential mechanisms of this conversion. One proposed pathway involves a direct transition from an α-helical conformation to a β-sheet structure, often passing through an intermediate random coil state. nih.gov Another mechanism suggests that the random coil portion of a partially helical structure can directly convert into an antiparallel β-sheet. nih.gov These transitions are often accompanied by an increase in intermolecular contacts, facilitating the aggregation process. nih.gov The conversion from α-helix to β-sheet is a slow process and is considered a central event in the development of amyloid-related diseases. pnas.org

Influence of Amino Acid Sequence on Secondary Structure (e.g., Glycine (B1666218) Residues, Arctic Mutation E22G)

The primary amino acid sequence of the Aβ(15-25) fragment plays a crucial role in determining its secondary structure propensities.

Glycine Residues: The presence of glycine residues within the Aβ sequence, such as Gly25, is significant. pnas.orgpnas.org Glycine, with its single hydrogen atom as a side chain, imparts a high degree of conformational flexibility to the peptide backbone. This flexibility can destabilize α-helical structures and facilitate the formation of turns and β-sheets. pnas.orgmdpi.com Molecular dynamics simulations have highlighted the importance of glycine residues at positions 25, 29, 33, and 37 in the full-length Aβ40 for the formation of β-sheets. pnas.org

Arctic Mutation (E22G): The Arctic mutation, a single amino acid substitution of glutamic acid (E) with glycine (G) at position 22 (E22G), is associated with an aggressive, early-onset form of familial Alzheimer's disease. tandfonline.comnih.gov This mutation falls within the Aβ(15-25) region and has a profound impact on its conformational dynamics. The E22G mutation reduces the α-helical propensity and conformational stability of the Aβ peptide in the 15-25 region. tandfonline.comnih.gov This destabilization of the α-helical structure accelerates the conversion to β-sheets and increases the rate of fibril nucleation. tandfonline.comnih.gov Cryo-electron microscopy studies of Aβ filaments with the Arctic mutation have revealed that the absence of the glutamic acid side chain at position 22 can lead to subtle conformational changes that strengthen hydrogen bonding between mutant Aβ molecules, thereby promoting filament formation. ucl.ac.uknih.govresearchgate.net

Table 1: Influence of Amino Acid Sequence on Aβ(15-25) Secondary Structure
FactorEffect on Secondary StructureMechanism
Glycine Residues (e.g., G25)Promotes β-sheet formationIncreases backbone flexibility, destabilizes α-helices. pnas.org
Arctic Mutation (E22G)Reduces α-helical propensity, accelerates β-sheet conversionDestabilizes α-helix, enhances hydrogen bonding in β-sheet structures. tandfonline.comnih.govucl.ac.uk

Oligomerization and Fibrillogenesis of Beta-Amyloid (15-25) Assemblies

The conversion of Aβ(15-25) to a β-sheet conformation is the initial step in a complex process of self-assembly that leads to the formation of larger aggregates, including oligomers and fibrils.

Nucleation Mechanisms: Primary and Secondary Nucleation Events

The formation of amyloid fibrils is a nucleation-dependent process, characterized by two key events: primary and secondary nucleation. rsc.orgbiorxiv.org

Primary Nucleation: This is the initial and often slow step where soluble Aβ monomers aggregate to form a stable nucleus. rsc.orgbiorxiv.org This process can occur in solution (homogeneous nucleation) or on a surface (heterogeneous nucleation). nih.gov

Secondary Nucleation: Once fibrils are formed, they can act as catalytic surfaces to accelerate the formation of new nuclei from monomers. rsc.orgbiorxiv.org This process, known as secondary nucleation, is often the dominant pathway for fibril proliferation and the generation of toxic oligomers. biorxiv.org It is thought to be driven by structural defects that arise during fibril growth. biorxiv.org

Characterization of Oligomeric Species: Dimers, Trimers, and Higher-Order Structures

The aggregation of Aβ(15-25) proceeds through the formation of various soluble oligomeric species, which are considered to be the most neurotoxic forms of Aβ. pnas.orgwikipedia.org These oligomers are often transient and exist in a dynamic equilibrium with monomers and larger aggregates. researchgate.net

Dimers and Trimers: The initial stages of oligomerization involve the formation of small assemblies like dimers and trimers. researchgate.net Computational studies of the Aβ(25-35) fragment, which overlaps with the C-terminal portion of Aβ(15-25), have shown that dimers can adopt a diverse range of conformations, including parallel and antiparallel β-sheets. researchgate.net

Higher-Order Structures: As aggregation progresses, larger, higher-order oligomers are formed. These can range in size and include species like tetramers and even larger assemblies. plos.org Characterization of these oligomers has revealed that they exhibit an order-dependent increase in β-sheet content. pnas.org Different oligomeric species may follow distinct assembly pathways, leading to a variety of structures. nih.gov

Table 2: Characteristics of Aβ(15-25) Oligomeric Species
Oligomer TypeStructural FeaturesSignificance
Dimers, TrimersCan adopt both parallel and antiparallel β-sheet conformations. researchgate.netEarly intermediates in the aggregation pathway.
Higher-Order OligomersExhibit increased β-sheet content with size. pnas.org Can form various structures. nih.govConsidered to be the primary neurotoxic species. pnas.org

Fibril Architecture and Polymorphism

The final products of Aβ aggregation are insoluble amyloid fibrils. These fibrils have a characteristic cross-β structure, where β-sheets are oriented perpendicular to the fibril axis. portlandpress.comfrontiersin.org

A key feature of amyloid fibrils is their structural polymorphism, meaning that fibrils formed from the same Aβ sequence can adopt a variety of distinct three-dimensional structures. portlandpress.comacs.org This polymorphism can manifest in differences in the number and arrangement of protofilaments (the fundamental cross-β subunits), as well as variations in the molecular structure of the peptide within the protofilament. frontiersin.org Factors such as environmental conditions and the presence of mutations can influence the resulting fibril morphology. acs.org For example, Aβ(1-40) fibrils have been observed to form with either twofold or threefold symmetry, differing in the conformation of non-β-strand segments and quaternary contacts. pnas.org This structural diversity is significant as it may be linked to the different clinical and pathological presentations of Alzheimer's disease. portlandpress.com

Advanced Spectroscopic and Computational Approaches in Structural Characterization

The intricate and dynamic nature of Beta-Amyloid (15-25) [Aβ(15-25)] aggregation necessitates the use of sophisticated analytical techniques to elucidate its structural biology. A combination of spectroscopic and computational methods provides a multifaceted view of the peptide's conformational landscape, from its initial monomeric state to the formation of mature fibrils.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining atomic-resolution structural information on peptides and proteins in solution and solid states.

Solid-state NMR (ssNMR) has been instrumental in characterizing the structure of amyloid fibrils. nih.gov For Aβ peptides, ssNMR can identify the specific residues participating in the β-sheet structures that form the core of the fibrils. nih.gov Studies on full-length Aβ peptides have shown that residues 12–24 are involved in forming parallel β-sheets. pnas.org While the initial N-terminal residues are often structurally disordered, a well-ordered structure typically begins around residue Y10. pnas.org This technique provides crucial experimental constraints for developing structural models of amyloid fibrils. pnas.org

In solution, NMR can be used to study the conformational dynamics of Aβ monomers and early-stage oligomers. For instance, research on Aβ(1-40) has utilized 2D ¹H-¹⁵N HSQC spectra to track chemical shift changes upon mutation, providing insights into regions of conformational instability. researchgate.net Specifically, the Arctic mutation (E22G) was shown to decrease the α-helical propensity of residues 15–25. researchgate.nettandfonline.com By analyzing ¹³Cα secondary chemical shifts, researchers can plot the helical content as a function of the residue number, revealing how specific mutations impact the secondary structure within the 15-25 region. researchgate.net

Table 1: NMR Spectroscopy Findings for Beta-Amyloid Peptides

Technique Sample State Key Findings References
Solid-State NMR Fibrils Identifies residues in β-sheet structures; reveals disordered N-terminal and ordered core starting around Y10. nih.govpnas.org

Circular Dichroism (CD) Spectroscopy and Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Circular Dichroism (CD) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable for analyzing the secondary structure of peptides like Aβ(15-25) during aggregation.

FT-IR spectroscopy provides information about the secondary structure by analyzing the amide I band of the peptide backbone. shimadzu.comoptica.org This technique can distinguish between different types of β-sheets. For amyloid proteins, the amide I region often shows a strong, narrow absorption between 1615 and 1630 cm⁻¹, which is characteristic of the well-ordered, large β-sheets found in amyloid fibrils. nih.gov Time-resolved FT-IR studies can monitor the conversion from antiparallel β-sheets to parallel β-sheets as aggregation progresses. shimadzu.com This transition is a key feature of fibril formation for many amyloid peptides. shimadzu.com Attenuated total reflection (ATR)-FTIR is particularly sensitive for studying and differentiating between amyloid oligomers and fibrils. researchgate.net

Table 2: Spectroscopic Analysis of Beta-Amyloid Secondary Structure

Technique Key Measurement Structural Insights References
CD Spectroscopy Differential absorption of polarized light Quantifies proportions of α-helix, β-sheet, β-turn, and random coil. tandfonline.comejournal.byplos.org

Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM)

Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM) are essential imaging techniques for visualizing the morphology of Aβ aggregates at high resolution.

Cryo-EM has emerged as a revolutionary technique for determining the near-atomic resolution structures of amyloid fibrils. nih.govcapes.gov.br This method involves flash-freezing hydrated samples, preserving them in a near-native state. Cryo-EM studies on full-length Aβ fibrils have revealed detailed protofilament architectures, showing how individual peptide molecules are arranged within the fibril. nih.govpnas.org These studies have identified that fibrils are often polymorphic, meaning they can exist in different structural forms. nih.govpnas.org For example, Aβ42 fibrils derived from Alzheimer's disease brain tissue have been shown to form different polymorphs with distinct molecular conformations and intermolecular contacts. pnas.org Cryo-EM reconstructions can achieve resolutions up to 8 Å, providing information on the global fibril topology and the location of the cross-β structure. nih.gov

Molecular Dynamics (MD) Simulations and Computational Modeling of Beta-Amyloid (15-25) Aggregation

Molecular Dynamics (MD) simulations and other computational approaches provide a dynamic, atomic-level view of the Aβ aggregation process, complementing experimental data.

MD simulations can trace the conformational transitions of Aβ peptides, such as the shift from α-helical or random coil structures to β-sheets, which is a critical step in fibril formation. pnas.org These simulations have shown that specific residues, including those within the 15-25 region, play a crucial role in initiating and stabilizing these β-sheet structures. pnas.org The formation of a β-hairpin structure is often a key intermediate step that promotes intermolecular β-sheet formation. mdpi.com

Simulations of Aβ fragments, such as Aβ(16-22), have been used to study the fundamental mechanisms of aggregation. aip.orgmdpi.com These studies highlight the importance of hydrophobic and electrostatic interactions in driving the self-assembly process. mdpi.com Coarse-grained and enhanced sampling MD techniques have been employed to investigate the formation of larger oligomers and protofibrils, revealing the dynamic and plastic nature of the β-sheet structures within these early aggregates. tandfonline.com Computational models are also used to predict the stability of different Aβ dimer arrangements and to understand how the peptide interacts with environments like cell membranes, which can accelerate aggregation. aip.orgtandfonline.com

Table 4: Computational Modeling of Beta-Amyloid Aggregation

Method Focus Key Insights References
All-Atom MD Conformational transitions Elucidates the α-helix to β-sheet transition pathway and the role of key residues. pnas.org
Fragment MD Aggregation mechanism Reveals the role of hydrophobic and electrostatic interactions in self-assembly. aip.orgmdpi.com
Enhanced Sampling MD Oligomer formation Characterizes the dynamic and plastic nature of early β-sheet structures. tandfonline.com

Molecular and Cellular Mechanisms of Beta Amyloid 15 25 Mediated Cellular Perturbations

Interactions with Biological Membranes and Lipid Bilayers

The initial point of contact for extracellular Aβ(15-25) is the neuronal cell membrane. The peptide's interaction with the lipid bilayer is a critical step that triggers a cascade of detrimental events.

Membrane Disruption and Pore Formation by Beta-Amyloid Oligomers

Aβ peptides, including the (25-35) fragment, which shares characteristics with Aβ(15-25), have the ability to interact with and disrupt cell membranes. This disruption can occur through several proposed mechanisms. One prominent theory is the "channel hypothesis," which suggests that Aβ oligomers insert themselves into the membrane to form pore-like structures. nih.govmdpi.com These pores or channels are often permeable to ions, leading to an unregulated influx of ions like calcium across the membrane. nih.gov

The process of membrane disruption appears to be a multi-step phenomenon. Initially, soluble Aβ oligomers bind to the membrane and form small, ion-selective pores. nih.gov Subsequently, as Aβ continues to aggregate and form fibrils on the membrane surface, a more extensive, non-specific fragmentation of the membrane can occur, resembling a detergent-like effect. nih.govfrontiersin.org Cryoelectron tomography has provided direct visual evidence of membrane damage caused by amyloid fibrils, showing that they can extract lipids from the membrane, leading to distortions and the formation of small vesicles. pnas.org

Influence of Membrane Microenvironment (e.g., Lipid Rafts)

The composition and organization of the cell membrane significantly influence its interaction with Aβ. Lipid rafts, which are specialized microdomains enriched in cholesterol and sphingolipids, play a crucial role in Aβ aggregation and toxicity. nih.gov These regions serve as platforms that facilitate the binding and oligomerization of Aβ peptides. nih.govmdpi.com

Cholesterol, a key component of lipid rafts, has a complex and modulatory role in Aβ-membrane interactions. nih.govfrontiersin.org Studies have shown that the presence of cholesterol can influence the ability of Aβ to insert into the bilayer. frontiersin.org In some contexts, higher cholesterol levels are associated with increased membrane rigidity, which can hinder the penetration of Aβ into the membrane. frontiersin.org Conversely, other research indicates that cholesterol can promote the formation of Aβ pores, particularly within the context of lipid rafts. frontiersin.org The interaction between Aβ and cholesterol can also lead to the sequestration of cholesterol into amyloid plaques, thereby altering the membrane's cholesterol content. frontiersin.org Gangliosides, another important component of lipid rafts, are also known to enhance both the initial pore formation and subsequent membrane fragmentation by Aβ. nih.gov

Intracellular Signaling Dysregulation Induced by Beta-Amyloid (15-25)

The interaction of Aβ(15-25) with the cell membrane and its components initiates a cascade of intracellular signaling events that contribute to neuronal dysfunction.

Alterations in Calcium Homeostasis

A central consequence of Aβ's interaction with the cell membrane is the disruption of intracellular calcium (Ca2+) homeostasis. nih.gov Aβ can induce Ca2+ influx from the extracellular space and stimulate its release from intracellular stores. arxiv.org This leads to an increase in cytosolic Ca2+ levels, a condition known as calcium dyshomeostasis. nih.govarxiv.org

The formation of Aβ-induced pores or channels in the membrane is a direct mechanism for increased Ca2+ entry. nih.govmdpi.com This influx, along with the release from internal stores, can overwhelm the cell's capacity to buffer and extrude Ca2+, leading to a sustained elevation of intracellular Ca2+. mdpi.com This calcium overload can activate various downstream pathways, leading to synaptic dysfunction, mitochondrial damage, and ultimately, neuronal cell death. nih.govplos.org There is evidence of a positive feedback loop where elevated Ca2+ levels can, in turn, promote the production of Aβ. arxiv.org

Modulation of Receptor-Mediated Pathways (e.g., RAGE, NMDA, Nicotinic Receptors)

Aβ peptides can directly interact with and modulate the function of several cell surface receptors, further contributing to the dysregulation of intracellular signaling.

Receptor for Advanced Glycation End Products (RAGE): RAGE is a receptor that binds to various forms of Aβ, including monomers and oligomers. pnas.org The interaction between Aβ and RAGE can trigger an endocytosis-like pathway, leading to the internalization of the Aβ-RAGE complex. pnas.org This process facilitates the translocation of Aβ from the extracellular space to the intracellular environment, where it can exert further toxic effects. pnas.org

N-methyl-D-aspartate (NMDA) Receptors: NMDA receptors, a type of glutamate (B1630785) receptor crucial for synaptic plasticity, are also targets of Aβ. Aβ can modulate NMDA receptor activity, and in some cases, Aβ-induced synaptic depression is dependent on NMDA receptor function. frontiersin.orgnih.gov The interaction is complex, with some studies suggesting that Aβ can bind to NMDA receptors, possibly indirectly, and alter their function, leading to synaptic dysfunction. frontiersin.orgnih.gov

Nicotinic Acetylcholine Receptors (nAChRs): Aβ has been shown to interact with nAChRs, particularly the α7 subtype. frontiersin.org This interaction can lead to the internalization of the receptor and accumulation of Aβ within the cell. frontiersin.org The binding of Aβ to α7nAChRs is thought to be a key step in mediating Aβ's detrimental effects on synaptic function. nih.gov

Impact on Protein Kinase and Phosphatase Activities (e.g., GSK-3β, CDK5)

The signaling cascades initiated by Aβ ultimately impact the activity of various protein kinases and phosphatases, leading to abnormal phosphorylation of key cellular proteins.

Glycogen Synthase Kinase-3β (GSK-3β): Aβ can lead to the activation of GSK-3β. core.ac.uk This kinase is involved in the phosphorylation of multiple substrates, and its over-activation is a significant factor in neurodegenerative processes. explorationpub.com For instance, active GSK-3β can influence the processing of amyloid precursor protein (APP), potentially increasing the production of Aβ. explorationpub.com

Cyclin-Dependent Kinase 5 (CDK5): Aβ has been observed to stimulate the activity of CDK5. oncotarget.com This is often mediated by the cleavage of its regulatory subunit p35 to p25, leading to aberrant CDK5 activation. oncotarget.com Activated CDK5 can then phosphorylate various cellular proteins, contributing to neuronal dysfunction and cell death. oncotarget.comresearchgate.net There is also evidence of a cross-talk between CDK5 and GSK-3β, where the activity of one can influence the other. core.ac.uk Furthermore, CDK5 knockdown has been shown to reverse β-amyloid aggregation, in part by affecting GSK3β and phosphatases like PP2A. nih.gov

Beta Amyloid 15 25 in Disease Modeling and Pathogenesis Research

Utilization of Beta-Amyloid (15-25) in In Vitro Disease Models

In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms of Aβ-related toxicity. These systems include immortalized cell lines, advanced three-dimensional cultures, and ex vivo tissue preparations.

Neuronal-like cell lines such as PC-12 (from rat pheochromocytoma) and SH-SY5Y (from human neuroblastoma) are widely used to screen for neurotoxic effects. plos.org In these systems, Aβ fragments considered to be central to Alzheimer's pathology, like Aβ(25-35), have been shown to induce cytotoxicity, oxidative stress, and apoptosis. researchgate.netmdpi.combiomolther.orgplos.org

Research specifically investigating the Aβ(15-25) fragment is less common and often uses it as a negative control. For instance, studies comparing the effects of different Aβ peptides have shown that while fragments like Aβ(25-35) are toxic to PC-12 and SH-SY5Y cells, other non-toxic fragments are used to confirm that the observed cell death is a specific effect of the toxic sequence and not a general response to peptide administration. plos.org One study utilized a control peptide with a 15-amino-acid sequence (T15) and found it had no significant effect on PC12 cell viability, in stark contrast to the toxic effects of other peptides under investigation. plos.org This highlights the role of Aβ(15-25) as a tool to ensure the specificity of neurotoxicity in experimental setups.

Table 1: Research Findings in Neuronal Cell Culture Systems

Cell Line Aβ Fragment Key Finding
PC-12 Control Peptide (15 a.a.) No significant effect on cell viability, used as a control for non-specific peptide effects. plos.org

Human brain organoids, derived from induced pluripotent stem cells (iPSCs), offer a three-dimensional model that better recapitulates the complex cellular architecture and environment of the human brain. frontiersin.orgnih.govj-organoid.org Research using these models to study Alzheimer's disease typically involves inducing pathology through genetic mutations associated with familial AD (fAD) or by applying toxic Aβ species, such as Aβ42, to observe the formation of amyloid aggregates and subsequent neurodegenerative changes. frontiersin.orgfrontiersin.org

Currently, there is a notable lack of published research specifically utilizing the Beta-Amyloid (15-25) fragment in brain organoid models. The focus remains on longer, aggregation-prone peptides that are more directly implicated in the amyloid cascade hypothesis.

Acute hippocampal slices from rodents are a critical ex vivo model for studying synaptic plasticity, particularly long-term potentiation (LTP), which is a cellular correlate of learning and memory. jneurosci.org Numerous studies have demonstrated that soluble oligomers of Aβ can inhibit LTP in these slices. jneurosci.orgnih.govresearchgate.net This effect is considered a key mechanism in the cognitive decline seen in Alzheimer's disease.

While direct studies applying Aβ(15-25) to acute tissue slices are not prominent in the reviewed literature, related in vivo findings provide strong inferential evidence. Studies involving direct injection into the brain have shown that Aβ(15-25) does not impair LTP, unlike the toxic Aβ(25-35) fragment. physiology.org This suggests that Aβ(15-25) lacks the specific structural or sequence motifs required to interfere with the molecular machinery of synaptic plasticity in the hippocampus.

Brain Organoid Models

Insights from In Vivo Non-Transgenic Animal Models Employing Beta-Amyloid (15-25)

Non-transgenic (wild-type) animal models are valuable for studying the acute effects of exogenously applied Aβ peptides without the confounding variables of genetic manipulation.

Direct microinjection of Aβ peptides into the brain, often into the cerebral ventricles (intracerebroventricularly, icv) or specific regions like the hippocampus, allows researchers to study their immediate pathological effects. jneurosci.orgfrontiersin.orgplos.org This approach has been instrumental in demonstrating the neurotoxic capabilities of fragments like Aβ(25-35) and Aβ(1-42).

In this context, Beta-Amyloid (15-25) serves as a crucial control. Research has shown that icv injection of Aβ(15-25) in rats does not cause the non-specific effects on synaptic transmission that are characteristic of toxic peptides. physiology.org This demonstrates that the pathological outcomes observed with other fragments are due to their specific sequences and not merely the physical presence of a peptide. physiology.org Some research also points to the possibility that non-toxic Aβ fragments could be converted into toxic, truncated forms by proteases in vivo, which could contribute to neurodegeneration over time. nih.gov

The effect of Aβ peptides on synaptic plasticity is a major area of investigation in Alzheimer's research. Long-term potentiation (LTP) in the hippocampus is particularly sensitive to the presence of toxic Aβ oligomers.

A key study examining the effects of different Aβ fragments on LTP in vivo found that the intracerebroventricular injection of Aβ(15-25) in rats had no significant effect on the induction of LTP in the CA1 region of the hippocampus when compared with vehicle-injected controls. physiology.org In contrast, the neurotoxic fragment Aβ(25-35) significantly impaired LTP in a time- and concentration-dependent manner. physiology.org This finding robustly positions Aβ(15-25) as a non-pathogenic fragment in the context of synaptic plasticity, reinforcing its utility as a negative control to isolate the specific synaptotoxic effects of other Aβ species.

Table 2: Research Findings in In Vivo Non-Transgenic Models

Animal Model Administration Aβ Fragment Key Finding on Synaptic Plasticity (LTP)
Rat Intracerebroventricular (icv) Microinjection Beta-Amyloid (15-25) No significant effect on LTP induction compared to control. physiology.org

Mechanistic Links of Beta-Amyloid (15-25) to Tau Pathology

Beta-Amyloid (15-25) Induced Tau Hyperphosphorylation

There is a lack of specific research findings detailing how the Beta-Amyloid (15-25) fragment directly induces the hyperphosphorylation of tau protein. The broader mechanism, where beta-amyloid peptides activate kinases such as Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), has been attributed to the full-length Aβ or other fragments like Aβ(25-35), leading to the pathological phosphorylation of tau at various sites. ijbs.comnih.gov

Molecular Crosstalk in Neurodegeneration

Specific pathways of molecular crosstalk initiated by Beta-Amyloid (15-25) that contribute to neurodegeneration are not well-defined in the available literature. Research on Aβ-induced neuroinflammation, mitochondrial dysfunction, and oxidative stress typically involves the more commonly studied Aβ peptides. nih.govsemanticscholar.org For instance, Aβ aggregates are known to activate microglia and astrocytes, triggering inflammatory responses through receptors like TLR4, but these findings are not specifically linked to the 15-25 fragment. nih.govfrontiersin.org

Contributions of Beta-Amyloid (15-25) Research to Pathogenesis Hypotheses

Molecular Refinements of the Amyloid Cascade Hypothesis

The amyloid cascade hypothesis posits that the accumulation of Aβ is the primary event in Alzheimer's disease pathogenesis. nih.govaginganddisease.orgmdpi.com Refinements to this hypothesis have focused on the importance of soluble Aβ oligomers over fibrillar plaques. However, the specific contribution or role of the Beta-Amyloid (15-25) fragment in refining this central hypothesis has not been a subject of significant investigation. The hypothesis remains centered on the aggregation and deposition of full-length Aβ peptides. mdpi.comresearchgate.net

Insights into Prion-like Spread Mechanisms (Molecular Level)

The concept of prion-like spread, where misfolded proteins like Aβ can seed the misfolding of native proteins, is a key area of research in neurodegenerative diseases. nih.govsmw.chroyalsocietypublishing.orgnih.gov This mechanism has been demonstrated for full-length Aβ and certain fragments, which can act as seeds to accelerate aggregation. frontiersin.org However, there is no specific evidence in the search results that details the molecular-level participation of the Beta-Amyloid (15-25) fragment in these prion-like seeding and spreading mechanisms.

Molecular Strategies for Modulating Beta Amyloid 15 25 Aggregation and Toxicity

Inhibitors of Beta-Amyloid (15-25) Aggregation and Fibril Formation

A primary therapeutic approach involves the development of molecules that can directly interfere with the aggregation process of Aβ(15-25), thereby preventing the formation of toxic oligomers and fibrils. These inhibitors are diverse in nature, ranging from custom-designed peptides to various small molecules and nanomaterials.

Peptide-Based Inhibitors and Recognition Elements

Peptide-based inhibitors are designed to specifically interact with the Aβ(15-25) sequence, leveraging the principles of molecular recognition to disrupt aggregation. These inhibitors often mimic a portion of the Aβ sequence itself to achieve high binding affinity and specificity. nih.govacs.org

A common strategy involves using the Aβ(15-25) sequence or its core motif, KLVFF (residues 16-20), as a "recognition element." nih.govnih.govacs.org This element specifically binds to the corresponding region in endogenous Aβ peptides. To prevent aggregation, this recognition sequence is often coupled with a "disrupting element." For instance, attaching a string of lysine (B10760008) residues (an oligolysine tail) to the C-terminus of the KLVFF sequence creates a hybrid peptide that can bind to Aβ but sterically hinder the formation of organized β-sheets. nih.govnih.govbath.ac.uk Studies have shown that a peptide with the Aβ(15-25) sequence linked to a lysine hexamer can alter aggregation kinetics and protect cells from Aβ toxicity. nih.gov

Researchers have explored various modifications to these peptide inhibitors to enhance their efficacy. This includes using D-amino acids instead of the natural L-amino acids to increase resistance to proteolytic degradation, a significant advantage for potential therapeutic use. bath.ac.uk N-methylation of the peptide backbone is another strategy to block the hydrogen bonding required for β-sheet formation, effectively capping the growing amyloid fibril. researchgate.net For example, a pentapeptide with D-chirality, an amidated C-terminus, and a single N-methylated residue showed potent inhibitory activity. researchgate.net

Peptide-Based Inhibitor Recognition Element Disrupting Element/Strategy Observed Effect
iAβ1 (RDLPFFPVPID)Modified Aβ(15-25) fragmentProline substitutionsInhibited Aβ fibril formation and disaggregated preformed fibrils. nih.gov
iAβ5 (LPFFD)Aβ(17-21) fragmentProline substitution (implicit)Blocked Aβ fibril formation and disaggregated preformed fibrils. nih.govbath.ac.uk
KLVFF-KKKKKKAβ(16-20)Oligolysine tailAltered aggregation kinetics and morphology; reduced toxicity. nih.govbath.ac.uk
D-amino acid peptidesAβ(16-20) sequenceD-amino acid substitutionComparable inhibition to L-peptides with added protease resistance. bath.ac.uk
N-methylated peptidesKLVFF sequenceN-methylation of backboneInhibited aggregation by blocking hydrogen bonding. researchgate.net

Small Molecule Modulators and Natural Compounds (e.g., Polyphenols, Carbon Nanomaterials)

A wide array of small molecules, many derived from natural sources, have been identified as modulators of Aβ aggregation. These compounds often possess aromatic structures that can interact with the hydrophobic residues of the Aβ(15-25) region.

Polyphenols: This class of natural compounds, found in foods like green tea, red wine, and turmeric, has demonstrated significant anti-amyloidogenic activity. biomolther.orgnih.govfrontiersin.org Compounds like epigallocatechin-3-gallate (EGCG), resveratrol, and curcumin (B1669340) can inhibit the formation of Aβ fibrils and even disaggregate pre-formed fibrils. biomolther.orgfrontiersin.org Their mechanism often involves non-covalent interactions, such as hydrogen bonds and hydrophobic or aromatic stacking with the Aβ peptide, which redirects the aggregation pathway towards non-toxic, "off-pathway" oligomers. frontiersin.orgmdpi.com Biflavonoids, such as amentoflavone, have also shown potent inhibitory effects, with their activity linked to the number and position of hydroxyl groups that can interact with the Aβ peptide. biomolther.org

Carbon Nanomaterials: Engineered nanomaterials represent a newer class of inhibitors. Carbon-based nanomaterials, including carbon nanotubes (CNTs), graphene, and carbon dots, can interact with Aβ peptides due to their hydrophobic surfaces. mdpi.comnih.gov Single-walled carbon nanotubes (SWCNTs) have been shown to interact with the Aβ(16-22) fragment, inhibiting the formation of β-sheet-rich oligomers. rsc.org Depending on their functionalization (e.g., hydroxylation), CNTs can either inhibit fibrillogenesis or even promote the dissociation of mature fibrils. rsc.org Aptamer-functionalized carbon dots have also been developed to specifically target Aβ species and, when activated by light, can suppress toxic aggregation. acs.org

Modulator Type Specific Example(s) Proposed Mechanism of Action
PolyphenolsEGCG, Resveratrol, Curcumin, AmentoflavoneBind to Aβ via hydrophobic and aromatic interactions, redirecting aggregation to non-toxic forms. biomolther.orgfrontiersin.orgfrontiersin.org
Carbon Nanotubes (CNTs)SWCNTs, Hydroxylated SWCNTsHydrophobic interaction with Aβ, inducing formation of non-amyloid structures or inhibiting β-sheet formation. mdpi.comrsc.org
Carbon Dots (CDs)Aptamer-functionalized CDsTarget Aβ species and can be triggered by external stimuli (e.g., light) to inhibit aggregation. acs.orgnih.gov

Design Principles for Aggregation Inhibitors (e.g., Disruption of Beta-Sheet Structure)

The effective design of inhibitors for Aβ(15-25) aggregation is rooted in several key principles aimed at disrupting the molecular interactions that lead to fibril formation.

A primary principle is the disruption of β-sheet structure . Since Aβ aggregation is characterized by a conformational change from a random coil to a β-sheet-rich structure, inhibitors are designed to prevent or reverse this transition. This can be achieved by:

Introducing β-sheet breakers: Incorporating proline residues into peptide inhibitors disrupts the regular hydrogen bonding pattern required for β-sheet formation. bath.ac.uk

Blocking hydrogen bonding: N-methylation of the peptide backbone removes an amide proton, making it impossible for that residue to act as a hydrogen bond donor in a β-sheet. researchgate.net

Steric hindrance: Attaching bulky or charged groups (like the oligolysine tail) to a recognition element can physically prevent the close packing of Aβ peptides into fibrillar structures. nih.govbath.ac.uk

Another core principle is specific recognition . Inhibitors must be able to bind to the target Aβ peptide with sufficient affinity and specificity. This is often accomplished by using a sequence derived from Aβ itself, such as the central hydrophobic core KLVFF (Aβ16-20), as a recognition motif. nih.govnih.gov The hydrophobic nature of this sequence is critical for effective binding. nih.gov

Finally, a modular or hybrid design approach has proven effective. This strategy combines a specific recognition element with a separate disrupting element into a single molecule. nih.govnih.gov The recognition part ensures the inhibitor is localized to the Aβ peptide, while the disrupting part actively interferes with the aggregation process. This modularity allows for the optimization of each component independently to create highly potent inhibitors. nih.gov

Approaches to Enhance Beta-Amyloid (15-25) Clearance at the Molecular and Cellular Level (in models)

Beyond inhibiting aggregation, another crucial strategy is to enhance the natural clearance mechanisms of Aβ from the brain. In cellular and animal models, this primarily involves modulating the activity of microglia, the brain's resident immune cells, and targeting specific enzymes responsible for Aβ degradation.

Modulation of Microglial Phagocytosis (e.g., CD33, TREM2)

Microglia are professional phagocytes capable of engulfing and clearing cellular debris and pathological protein aggregates, including Aβ. nih.govaai.org Enhancing this phagocytic activity is a promising therapeutic avenue. The function of microglia is regulated by a balance of activating and inhibitory signals from surface receptors.

TREM2 (Triggering Receptor Expressed on Myeloid Cells 2): TREM2 is an activating receptor on microglia that plays a vital role in sensing and responding to brain changes, including the presence of Aβ. nih.govbiorxiv.org When TREM2 binds to its ligands, which can include lipids associated with Aβ deposits and Aβ itself, it stimulates a range of microglial functions, including phagocytosis, proliferation, and survival. nih.govnih.gov Studies in cell models show that TREM2 overexpression enhances the phagocytic uptake of Aβ. biorxiv.orgd-nb.info The mechanism involves the upregulation of other cell surface receptors like CD36, which is a scavenger receptor directly involved in Aβ internalization. d-nb.info Conversely, loss-of-function mutations in TREM2 are associated with an increased risk of Alzheimer's disease, linked to impaired microglial response and reduced Aβ clearance. nih.govnih.gov

CD33: In contrast to TREM2, CD33 is an inhibitory receptor on microglia. karger.comfrontiersin.org Elevated levels of CD33 are found in the brains of Alzheimer's patients, and this is correlated with an increased amyloid plaque burden. nih.gov CD33 is believed to suppress microglial activation and inhibit the phagocytic clearance of Aβ. karger.comnih.gov Genetic variants that lead to lower CD33 expression are associated with a reduced risk of Alzheimer's disease. nih.gov In mouse models, knocking out the CD33 gene results in lower Aβ levels and reduced plaque load, an effect attributed to more efficient phagocytic clearance by microglia. karger.comnih.gov Therefore, inhibiting CD33 function is being explored as a strategy to "release the brakes" on microglia and enhance their ability to clear Aβ.

Receptor Function in Microglia Effect on Aβ Phagocytosis Therapeutic Implication
TREM2Activating ReceptorPromotes phagocytosis and clearance of Aβ. nih.govbiorxiv.orgd-nb.infoActivating TREM2 could enhance Aβ removal.
CD33Inhibitory ReceptorSuppresses phagocytosis and clearance of Aβ. karger.comnih.govInhibiting CD33 could enhance Aβ removal.

Targeting Proteolytic Enzymes (e.g., Secretases – mechanisms of action)

The concentration of Aβ in the brain is determined by the balance between its production and its degradation. Aβ is produced from the amyloid precursor protein (APP) through sequential cleavage by enzymes called β-secretase (BACE1) and γ-secretase. mdpi.compnas.org

The amyloidogenic pathway begins when BACE1 cleaves APP, generating a membrane-bound fragment called C99. mdpi.com This cleavage typically occurs in acidic intracellular compartments like endosomes. pnas.orgnih.gov Subsequently, the γ-secretase complex, an intramembrane protease, cleaves C99 to release the Aβ peptide. mdpi.compnas.org

In contrast, the non-amyloidogenic pathway involves an enzyme called α-secretase, which cleaves APP within the Aβ sequence itself. pnas.orgnih.gov This cleavage event precludes the formation of the Aβ peptide and is therefore considered a protective pathway.

While much focus has been on inhibiting the β- and γ-secretases to reduce Aβ production, another strategy is to enhance the activity of enzymes that specifically degrade Aβ. Several Aβ-degrading proteases (AβDPs) have been identified, including neprilysin (NEP), insulin-degrading enzyme (IDE), and endothelin-converting enzyme (ECE). mdpi.comen-journal.org These enzymes can cleave Aβ into smaller, non-toxic fragments. en-journal.orgoup.com For instance, plasmin, another AβDP, has been shown to degrade aggregated Aβ and reduce its neurotoxicity in cell cultures. en-journal.org Enhancing the activity or expression of these Aβ-degrading enzymes represents a potential therapeutic strategy to lower brain Aβ levels. mdpi.comen-journal.org

Immunotherapy Approaches in Animal Models (e.g., Antibodies targeting specific Aβ forms)

Immunotherapy for Alzheimer's disease (AD) primarily targets the beta-amyloid (Aβ) peptide, aiming to clear its toxic aggregates from the brain. nih.govnih.gov While many strategies focus on the full-length Aβ peptide (1-40/42), some research has explored targeting specific fragments. The Aβ(15-25) region, known for its role in amyloid aggregation, has been a subject of interest.

Studies have shown that antibodies targeting specific epitopes of the Aβ peptide can be effective. For instance, antibodies directed against the N-terminal (e.g., amino acids 1-16) and C-terminal regions have been developed. waocp.comgoogle.com Research on antibody fragments, such as single-chain variable fragments (scFvs), has demonstrated therapeutic potential. In one study, scFvs named B6 and D4, which were raised against the Aβ(25-35) fragment—a highly toxic portion that shares sequence homology and pathological characteristics with the broader 15-25 region—were able to inhibit the aggregation of the full-length Aβ42 peptide and reduce its toxicity in SH-SY5Y neuroblastoma cells. nih.gov This suggests that targeting sub-regions involved in aggregation can be a viable strategy.

The primary mechanism of action for anti-Aβ antibodies in animal models involves microglial activation and subsequent phagocytosis of Aβ plaques. nih.govfrontiersin.org Peripherally administered antibodies have been shown to enter the central nervous system, bind to amyloid deposits, and facilitate their clearance, leading to a reduction in amyloid burden and, in some cases, improvement in cognitive function in transgenic mouse models. frontiersin.orgoup.com While direct immunotherapy studies focusing exclusively on the Aβ(15-25) fragment are not extensively documented, the success with related fragments like Aβ(25-35) underscores the principle that targeting key aggregation-prone domains is a promising approach. nih.gov

Table 1: Examples of Immunotherapy Approaches Targeting Aβ Fragments in Preclinical Models

Therapeutic Agent Target Epitope/Region Animal/Cell Model Key Findings Reference(s)
scFv B6 & D4 Aβ(25-35) SH-SY5Y cells Inhibited Aβ42 aggregation and reduced Aβ42-induced toxicity. nih.gov
mE8-IgG2a Aβ Oligomers Aged PDAPP mice Reduced Aβ42 levels in the hippocampus and cortex; plaques were removed without associated microhemorrhage. frontiersin.org
Ponezumab (murine version) Aβ C-terminus (high affinity for Aβ40) APP Transgenic Mice Reduced cerebral amyloid angiopathy (CAA) and improved vascular reactivity. oup.com
Antibody 2286 Aβ(28-40) Tg2576 mice Showed time-dependent reduction in amyloid load and changes in microglial activation. nih.gov

Novel Therapeutic Target Identification from Beta-Amyloid (15-25) Research

Intervention in Cellular Signaling Pathways

The neurotoxic fragment Aβ(15-25), along with the related Aβ(25-35) peptide, exerts its pathological effects by disrupting multiple intracellular signaling pathways crucial for neuronal survival and function. frontiersin.org Research into these interactions has identified several potential therapeutic targets.

One of the primary systems affected is calcium (Ca²⁺) homeostasis. Aβ fragments, including Aβ(25-35), can increase Ca²⁺ influx through L- and T-type voltage-gated calcium channels and NMDA receptors. frontiersin.orgmdpi.com This sustained elevation of intracellular Ca²⁺ can trigger a cascade of detrimental events, including the activation of calcium-dependent enzymes like calcineurin, which is linked to synaptic dysfunction. mdpi.comnih.gov Furthermore, Aβ(25-35) has been shown to induce apoptosis in murine astrocytes through pathways dependent on the inositol (B14025) 1,4,5-trisphosphate receptor (InsP3R), a key channel for releasing Ca²⁺ from the endoplasmic reticulum. frontiersin.org Therefore, modulators of these specific calcium channels and related signaling proteins represent a viable strategy to counteract Aβ toxicity.

Aβ peptides also interfere with critical protein kinase signaling cascades. nih.gov The PI3K/Akt pathway, a central route for promoting neuronal survival, is a known target. Studies have shown that intracellular Aβ can inhibit the PDK-dependent activation of Akt, disrupting this pro-survival signaling. molbiolcell.org Conversely, other kinase pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38-MAPK), can be activated by Aβ-induced stress, contributing to neuroinflammation and cell death. mdpi.com The fragment Aβ(25-35) has been specifically implicated in deactivating the pCRMP2 and NMDAR2B signaling pathways in SH-SY5Y cells, further contributing to its neurotoxicity. frontiersin.org

Table 2: Cellular Signaling Pathways Disrupted by Aβ Peptides and Potential Intervention Points

Signaling Pathway/Component Effect of Aβ Peptides (including 15-25/25-35 fragments) Potential Therapeutic Intervention Reference(s)
Calcium (Ca²⁺) Homeostasis Increased influx via L-type, T-type, and NMDA channels; abnormal release from ER via InsP3R. Blockers of specific Ca²⁺ channels; modulation of InsP3R and RyR channels. frontiersin.orgmdpi.commdpi.com
PI3K/Akt Pathway Inhibition of Akt activation by disrupting its interaction with PDK. Agents that promote or restore Akt signaling. nih.govmolbiolcell.org
MAPK Pathways (JNK, p38) Activation by oxidative stress, leading to inflammatory responses. Inhibitors of JNK and p38-MAPK. nih.govmdpi.com
Calcineurin Pathological activation due to elevated Ca²⁺, leading to synaptic deficits. Calcineurin inhibitors. mdpi.comnih.gov
pCRMP2/NMDAR2B Deactivation by Aβ(25-35), contributing to neurotoxicity. Strategies to preserve the function of these signaling proteins. frontiersin.org

Strategies Addressing Oxidative Stress and Mitochondrial Dysfunction

A central mechanism of Beta-Amyloid (15-25) and related fragment toxicity is the induction of profound oxidative stress and subsequent mitochondrial dysfunction. jneurosci.orgbiomolther.org Aβ peptides are known to generate reactive oxygen species (ROS), leading to widespread damage of cellular components, including lipids, proteins, and nucleic acids. mdpi.combiomolther.org This creates a vicious cycle, as oxidative stress can, in turn, increase the production and aggregation of Aβ. mdpi.comnih.gov

Aβ peptides, including the toxic fragment Aβ(25-35), directly impact mitochondria. nih.gov They can impair the function of the electron transport chain, particularly complexes I and IV (cytochrome oxidase), leading to reduced ATP production and increased ROS leakage. nih.govnih.gov This mitochondrial impairment can cause a collapse of the mitochondrial membrane potential, swelling, and a reduction in the total number of mitochondria in neurons. jneurosci.orgnih.gov Studies using the Aβ(25-35) fragment have demonstrated a significant decrease in ATP concentration and levels of the key antioxidant glutathione (B108866) in both neurons and astrocytes. nih.gov

These findings highlight several therapeutic strategies. The primary approach is the use of antioxidants to neutralize ROS and mitigate downstream damage. Pre-treatment with certain compounds has been shown to protect against Aβ-induced oxidative stress. For example, low concentrations of corticosterone (B1669441) were found to reduce ROS levels and the expression of the lipid peroxidation marker 4-HNE in SH-SY5Y cells exposed to Aβ(25-35). biomolther.org Another key target is the NADPH oxidase enzyme complex, which is activated by Aβ in astrocytes and is a major source of ROS production. jneurosci.orgnih.gov Inhibiting this enzyme has been shown to prevent mitochondrial depolarization and protect neurons from Aβ-induced death in co-culture models. jneurosci.org

Table 3: Therapeutic Strategies Targeting Aβ(15-25)-Induced Oxidative Stress and Mitochondrial Damage

Strategy/Target Mechanism of Action Experimental Evidence Reference(s)
Antioxidant Supplementation Directly scavenges ROS, reduces lipid peroxidation, and replenishes endogenous antioxidants like glutathione. Low-concentration corticosterone protected SH-SY5Y cells against Aβ(25-35)-induced ROS and 4-HNE expression. biomolther.org
NADPH Oxidase Inhibition Blocks a primary source of Aβ-induced ROS generation in astrocytes. Inhibitors like diphenylene iodonium (B1229267) prevented mitochondrial depolarization and neuronal death in co-cultures. jneurosci.orgnih.gov
Mitochondrial Substrate Provision Bypasses damaged upstream metabolic pathways to fuel the electron transport chain. Providing glutamate (B1630785) and other mitochondrial substrates reversed Aβ-induced mitochondrial depolarization in astrocytes. jneurosci.org
Nrf2 Activation Upregulates phase II detoxifying and antioxidant enzymes to bolster cellular defense. Low-concentration corticosterone was suggested to act via Nrf2 activation as a protective mechanism. biomolther.org

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